Cas no 5415-62-3 (2,3,5-Trifluoro-6-nitroaniline)

2,3,5-Trifluoro-6-nitroaniline is a versatile organic compound, characterized by its distinctive trifluoro and nitro functional groups. This compound exhibits high purity and is suitable for a wide range of applications, including synthetic organic chemistry and analytical chemistry. Its unique chemical structure contributes to its reactivity and stability, making it an essential building block in various chemical syntheses.
2,3,5-Trifluoro-6-nitroaniline structure
5415-62-3 structure
商品名:2,3,5-Trifluoro-6-nitroaniline
CAS番号:5415-62-3
MF:C6H3N2O2F3
メガワット:192.09542
MDL:MFCD00971838
CID:376097
PubChem ID:223085

2,3,5-Trifluoro-6-nitroaniline 化学的及び物理的性質

名前と識別子

    • 2,3,5-Trifluoro-6-nitroaniline
    • 2,3,5-TRIFLUORO-6-NITROBENZENAMINE
    • Benzenamine,2,3,5-trifluoro-6-nitro-
    • 2-Nitro-3,5,6-trifluoroaniline
    • 3,5,6-Trifluoro-2-nitroaniline
    • AC1L5CAI
    • AC1Q4NCW
    • AC1Q511D
    • CTK4J9828
    • NSC10265
    • PubChem8513
    • A830000
    • NSC-10265
    • SCHEMBL7074819
    • BS-52971
    • 5415-62-3
    • WLZ3376
    • FT-0614419
    • MFCD00971838
    • AKOS006230205
    • E78520
    • BQQVOARSGADABE-UHFFFAOYSA-N
    • DTXSID30278836
    • MDL: MFCD00971838
    • インチ: InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2
    • InChIKey: BQQVOARSGADABE-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C(C(=C1F)[N+](=O)[O-])N)F)F

計算された属性

  • せいみつぶんしりょう: 192.01500
  • どういたいしつりょう: 192.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8A^2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.653  
  • ふってん: 294 ℃ at 760mmHg
  • フラッシュポイント: 131.6 ℃
  • 屈折率: 1.55                              
  • PSA: 71.84000
  • LogP: 2.69870

2,3,5-Trifluoro-6-nitroaniline セキュリティ情報

2,3,5-Trifluoro-6-nitroaniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,3,5-Trifluoro-6-nitroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00DA32-1g
3,5,6-Trifluoro-2-nitroaniline
5415-62-3 95%
1g
$160.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1722679-1g
2,3,5-Trifluoro-6-nitrobenzenamine
5415-62-3 98%
1g
¥1064.00 2024-05-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTS448-100mg
2,3,5-trifluoro-6-nitroaniline
5415-62-3 95%
100mg
¥225.0 2024-04-18
A2B Chem LLC
AG18798-1g
2,3,5-Trifluoro-6-nitroaniline
5415-62-3 95%
1g
$146.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTS448-250mg
2,3,5-trifluoro-6-nitroaniline
5415-62-3 95%
250mg
¥310.0 2024-04-18
Ambeed
A221362-250mg
2,3,5-Trifluoro-6-nitroaniline
5415-62-3 95%
250mg
$84.0 2024-04-18
Aaron
AR00DABE-100mg
3,5,6-Trifluoro-2-nitroaniline
5415-62-3 95%
100mg
$56.00 2025-02-11
eNovation Chemicals LLC
D120357-1g
3,5,6-Trifluoro-2-nitroaniline
5415-62-3 95%
1g
$595 2024-08-03
abcr
AB231798-1g
2-Nitro-3,5,6-trifluoroaniline, 95%; .
5415-62-3 95%
1g
€347.10 2025-02-14
Aaron
AR00DABE-250mg
3,5,6-Trifluoro-2-nitroaniline
5415-62-3 95%
250mg
$84.00 2025-02-11

2,3,5-Trifluoro-6-nitroaniline 関連文献

2,3,5-Trifluoro-6-nitroanilineに関する追加情報

Professional Introduction to 2,3,5-Trifluoro-6-nitroaniline (CAS No. 5415-62-3)

2,3,5-Trifluoro-6-nitroaniline, with the chemical formula C₆H₂F₃N₂O₂ and CAS number 5415-62-3, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and a nitro group, which confer unique electronic and steric properties. The structural features of 2,3,5-Trifluoro-6-nitroaniline make it a valuable intermediate in the synthesis of various biologically active compounds.

The significance of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drugs, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine at specific positions in an aromatic ring can enhance the potency and selectivity of a drug molecule. In the case of 2,3,5-Trifluoro-6-nitroaniline, the presence of three fluorine atoms at the 2, 3, and 5 positions creates a highly electron-withdrawing environment around the ring, which can modulate reactivity and interactions with biological systems.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 2,3,5-Trifluoro-6-nitroaniline through various methodologies. One such approach involves the nitration of 2,3,5-trifluorobenzene followed by reduction to yield the amine derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into pre-existing aromatic scaffolds. These synthetic strategies highlight the versatility of 2,3,5-Trifluoro-6-nitroaniline as a building block for more complex molecules.

The applications of 2,3,5-Trifluoro-6-nitroaniline extend beyond pharmaceuticals into the realm of materials science. Fluorinated aromatic compounds are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers due to their thermal stability and electronic properties. The nitro group in 2,3,5-Trifluoro-6-nitroaniline further enhances its utility as a precursor for functionalized materials by allowing for selective reduction or further derivatization.

In the context of drug discovery, 2,3,5-Trifluoro-6-nitroaniline has been investigated as a potential intermediate in the synthesis of antimicrobial and anticancer agents. The electron-withdrawing nature of the fluorine and nitro groups can enhance binding interactions with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of 2,3,5-Trifluoro-6-nitroaniline exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. These findings underscore the therapeutic potential of this compound class.

The impact of fluorination on biological activity has been further explored through computational modeling and structure-activity relationship (SAR) studies. Molecular dynamics simulations have revealed that fluorinated aromatic rings can stabilize specific conformations of drug molecules upon binding to biological targets. This stabilization can lead to increased binding affinity and prolonged residence time at the target site. In addition, quantum mechanical calculations have provided insights into the electronic effects induced by fluorine substitution on aromatic systems like 2,3,5-Trifluoro-6-nitroaniline.

The synthesis and application of 2,3,5-Trifluoro-6-nitroaniline also intersect with green chemistry principles. Efforts have been made to develop environmentally benign synthetic routes that minimize waste generation and hazardous solvent use. Catalytic methods employing recyclable ligands and water-tolerant conditions have been particularly promising in this regard. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing.

Furthermore,the role of computational chemistry in optimizing synthetic pathways for complex molecules like 2,3,5-trifluoro-6-nitroaniline. By leveraging machine learning algorithms, researchers can predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error processes。 This integration has accelerated drug discovery pipelines, enabling faster identification。

>The future prospects for 23 35 trifluorinated anilines will continue exploring new synthetic strategies that improve efficiency sustainability。

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Amadis Chemical Company Limited
(CAS:5415-62-3)2,3,5-Trifluoro-6-nitroaniline
A830000
清らかである:99%
はかる:1g
価格 ($):180.0